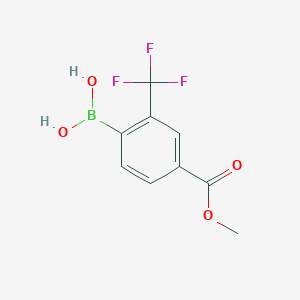
4-(METHOXYCARBONYL)-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxycarbonyl group and a trifluoromethyl group
Mecanismo De Acción
Target of Action
Boronic acids are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing structures .
Mode of Action
The compound is used as a reagent in various chemical reactions, including the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, and one-pot ipso-nitration of arylboronic acids . It interacts with its targets through these reactions, leading to changes in the targets’ structure and function .
Biochemical Pathways
The compound plays a role in several biochemical pathways. It is used in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . It also contributes to the synthesis of chromenones and their bradykinin B1 antagonistic activity . These pathways can have downstream effects on various biological processes.
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reactions it is involved in. For instance, in the Suzuki-Miyaura cross-coupling reaction, it helps form biaryls . In the synthesis of chromenones, it contributes to their bradykinin B1 antagonistic activity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of certain catalysts can enhance its reactivity in chemical reactions . The compound’s stability and efficacy can also be affected by factors such as temperature, pH, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
The role of 4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid in biochemical reactions is multifaceted. It has been reported to be involved in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes . These dyes are an efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. The compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-characterized. It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate trifluoromethyl-substituted benzene derivative.
Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using various methods, such as palladium-catalyzed borylation or direct borylation using boron reagents.
Methoxycarbonylation: The methoxycarbonyl group is introduced through a reaction with a suitable methoxycarbonylating agent, such as dimethyl carbonate or methyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(hydroxycarbonyl)-2-(trifluoromethyl)phenol.
Reduction: Formation of 4-(hydroxymethyl)-2-(trifluoromethyl)phenylboronic acid.
Substitution: Formation of various substituted phenylboronic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Biology: The compound is employed in the synthesis of bioactive molecules and as a probe in biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and methoxycarbonyl groups, resulting in different reactivity and applications.
4-(Methoxycarbonyl)phenylboronic Acid: Similar structure but without the trifluoromethyl group, leading to different chemical properties.
2-(Trifluoromethyl)phenylboronic Acid: Similar structure but without the methoxycarbonyl group, affecting its reactivity and applications.
Uniqueness
4-(Methoxycarbonyl)-2-(trifluoromethyl)phenylboronic acid is unique due to the combination of the trifluoromethyl and methoxycarbonyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Propiedades
IUPAC Name |
[4-methoxycarbonyl-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-3-7(10(15)16)6(4-5)9(11,12)13/h2-4,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYSERDAAKUQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
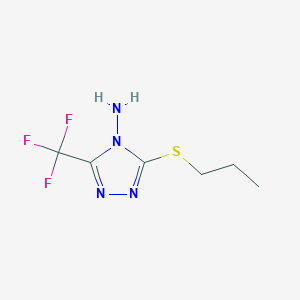
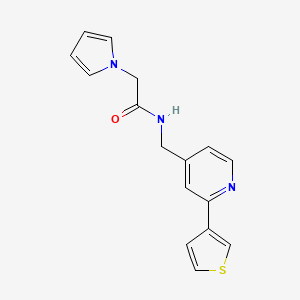
![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)
![3-Tert-butyl-6-[5-(3,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B3011289.png)
![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3011290.png)
![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3011294.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B3011295.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B3011298.png)
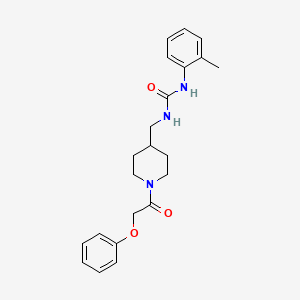
![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)
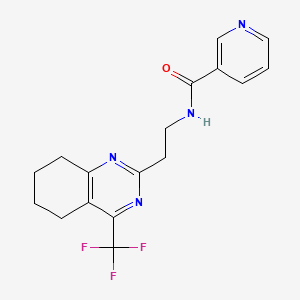
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B3011308.png)
